6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the triazolothiadiazole family, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which combines a triazole ring with a thiadiazole ring, allows it to interact with various biological targets, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like piperidine to facilitate the formation of the triazolothiadiazole ring . The reaction can yield two regioisomers, depending on the electrophilicity of the carbonyl carbons in the α-bromodiketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed on a larger scale with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active sites of enzymes makes it a potent inhibitor of several biological pathways . For example, it has been shown to inhibit carbonic anhydrase, cholinesterase, and other enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with a different ring fusion pattern.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Different isomer with unique properties.
Uniqueness
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound for drug development .
Properties
CAS No. |
39602-82-9 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H8N4S/c1-7-13-14-9(11-12-10(14)15-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
YZMQXQLOTHZPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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